molecular formula C14H21N5O3 B3016855 7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 313531-00-9

7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B3016855
CAS RN: 313531-00-9
M. Wt: 307.354
InChI Key: AAZNEPATTVCDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as BMN-673, is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical and clinical trials.

Scientific Research Applications

Crystal Structure and Molecular Geometry

  • Purine Skeleton Conformation : The purine fused-ring skeleton in related compounds exhibits planarity, with the morpholine ring adopting a chair conformation. This structural characteristic is crucial in understanding the molecular interactions and stability, particularly in hydrogen bonding and conformational analysis (Karczmarzyk et al., 1995).

  • Molecular Geometry in Crystal Structures : Another study on a similar compound reveals the typical geometry of the purine fused-ring system, emphasizing the importance of conformation and its influence on molecular interactions, crucial in drug design and material science (Karczmarzyk & Pawłowski, 1997).

Stereochemistry and Reaction Mechanisms

  • Stereochemistry in Enamine Chemistry : Investigating the stereochemistry of reactions involving morpholine enamines provides insights into the mechanisms of carbon–carbon bond formation, crucial for synthetic organic chemistry (Hickmott et al., 1974).

Biological Activity and Pharmacological Potential

  • Cardiovascular Activity : Studies on derivatives of this compound have shown significant electrocardiographic, antiarrhythmic, and hypotensive activity, indicating potential in cardiovascular pharmacology (Chłoń-Rzepa et al., 2004).

  • Anxiolytic Activity : Research on derivatives with modifications in the purine-2,6-dione core has demonstrated anxiolytic activity, contributing to the development of new pharmacological agents for treating anxiety (Chłoń-Rzepa et al., 2014).

Novel Synthesis Methods

  • Synthesis of Functional Derivatives : Novel methods for synthesizing morpholine dione derivatives of lysine have been developed, expanding the toolbox for creating bioactive molecules in medicinal chemistry (Lu De-da, 2015).

Material Science and Polymer Chemistry

  • Ring-Opening Polymerization : Studies on the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives have contributed to the development of new poly(ester amide)s, important in material science and biodegradable polymer research (Feng et al., 2000).

properties

IUPAC Name

7-butyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-3-4-5-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-6-8-22-9-7-18/h3-9H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZNEPATTVCDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

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